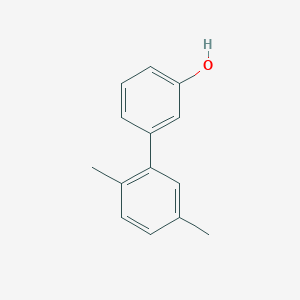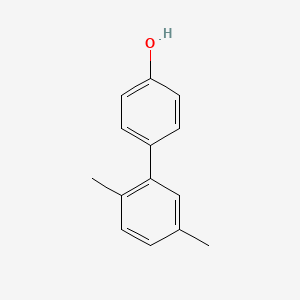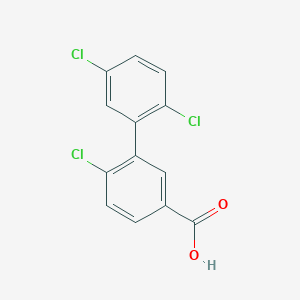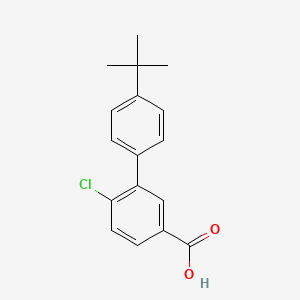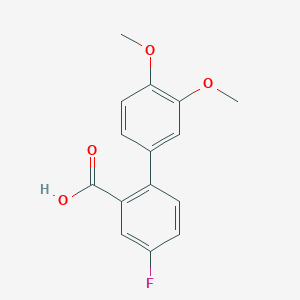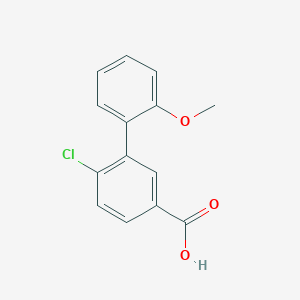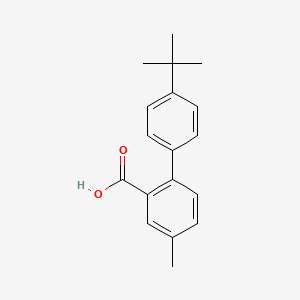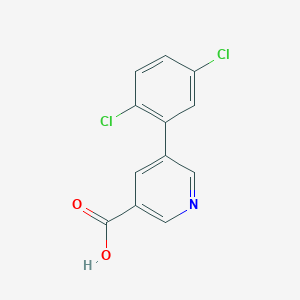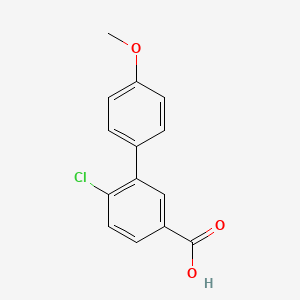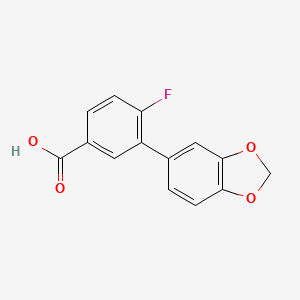
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% (2-CDP) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 149-151 °C and a boiling point of 315 °C. 2-CDP has a molecular weight of 243.61 g/mol and a molecular formula of C12H13ClO3. It is soluble in water, alcohol, and other organic solvents.
Mécanisme D'action
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been shown to inhibit the release of pro-inflammatory cytokines, as well as the expression of genes associated with inflammation. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to inhibit the release of pro-inflammatory cytokines, as well as the expression of genes associated with inflammation. It has also been shown to have anti-tumor and anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is soluble in a variety of solvents and can be stored for long periods of time without degradation. However, there are also some limitations to using 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments. It is a volatile compound, and it can be difficult to accurately measure and control the concentration of the compound in a reaction. Additionally, it is toxic and should be handled with caution.
Orientations Futures
The potential applications of 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% are vast. In the future, it may be used in the synthesis of new pharmaceuticals and other compounds, as well as in the development of new therapies for diseases. Additionally, it may be used to improve the bioavailability of drugs, as well as to reduce their toxicity. Additionally, it may be used to develop new methods for detecting and quantifying reactive oxygen species in biological systems. Finally, it may be used to improve the effectiveness of drug delivery systems, such as nanoparticles.
Méthodes De Synthèse
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation reaction of 4-chloro-2-methoxyphenol and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. This reaction yields 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% as a white crystalline solid.
Applications De Recherche Scientifique
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including phenolic antioxidants and anti-inflammatory agents. It can also be used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, including antifungal and antimalarial drugs.
Propriétés
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKQKOYZZSVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653536 |
Source


|
| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1175924-32-9 |
Source


|
| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

